Antioxidant agent-14

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Antioxidant Agent-14 is a synthetic compound known for its potent antioxidant properties. It is widely used in various fields, including chemistry, biology, medicine, and industry, due to its ability to neutralize free radicals and prevent oxidative damage. This compound plays a crucial role in protecting cells and tissues from oxidative stress, which is implicated in numerous chronic diseases and aging processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antioxidant Agent-14 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance its antioxidant properties. Common reagents used in the synthesis include organic solvents, catalysts, and reducing agents. The reaction conditions usually require controlled temperatures and pH levels to ensure the stability and efficacy of the final product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves stringent quality control measures to ensure the purity and consistency of the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions: Antioxidant Agent-14 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its antioxidant activity and its ability to interact with other molecules.

Common Reagents and Conditions:

Oxidation: In the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen, this compound can donate electrons to neutralize reactive oxygen species.

Reduction: Reducing agents like sodium borohydride can be used to regenerate the reduced form of this compound after it has been oxidized.

Substitution: This compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of various derivatives with enhanced properties.

Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that may exhibit different levels of antioxidant activity.

Scientific Research Applications

Antioxidant Agent-14 has a wide range of applications in scientific research:

Chemistry: It is used as a standard antioxidant in various assays to study oxidative processes and the efficacy of other antioxidants.

Biology: In cellular and molecular biology, this compound is employed to investigate the mechanisms of oxidative stress and its impact on cellular functions.

Medicine: This compound is explored for its potential therapeutic effects in treating diseases associated with oxidative stress, such as cardiovascular diseases, neurodegenerative disorders, and cancer.

Industry: this compound is used in the formulation of cosmetics, food preservatives, and pharmaceuticals to enhance the stability and shelf-life of products.

Mechanism of Action

The mechanism of action of Antioxidant Agent-14 involves several pathways:

Neutralization of Free Radicals: It donates electrons to free radicals, neutralizing them and preventing cellular damage.

Chelation of Metal Ions: this compound can chelate transition metal ions, reducing their availability to participate in oxidative reactions.

Regulation of Antioxidant Enzymes: It can modulate the activity of endogenous antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, enhancing the body’s natural defense against oxidative stress.

Comparison with Similar Compounds

Antioxidant Agent-14 is compared with other similar compounds such as:

Vitamin C (Ascorbic Acid): Both compounds are potent antioxidants, but this compound has a higher stability and longer shelf-life.

Vitamin E (Tocopherol): While Vitamin E is lipid-soluble and primarily protects cell membranes, this compound is water-soluble and can act in various cellular compartments.

Polyphenols: These natural antioxidants are found in plants and have multiple health benefits. This compound, however, is synthetically produced and can be tailored for specific applications.

Properties

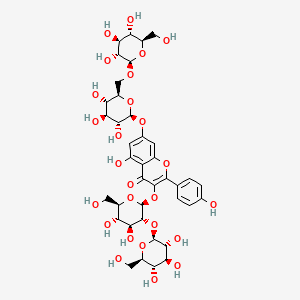

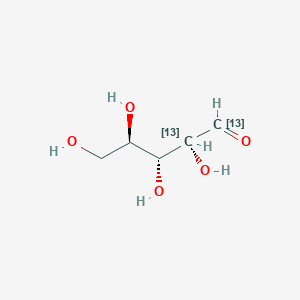

Molecular Formula |

C39H50O26 |

|---|---|

Molecular Weight |

934.8 g/mol |

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C39H50O26/c40-7-16-21(45)26(50)30(54)36(60-16)57-10-19-24(48)28(52)31(55)37(63-19)58-13-5-14(44)20-15(6-13)59-33(11-1-3-12(43)4-2-11)34(25(20)49)64-39-35(29(53)23(47)18(9-42)62-39)65-38-32(56)27(51)22(46)17(8-41)61-38/h1-6,16-19,21-24,26-32,35-48,50-56H,7-10H2/t16-,17-,18-,19-,21-,22-,23-,24-,26+,27+,28+,29+,30-,31-,32-,35-,36-,37-,38+,39+/m1/s1 |

InChI Key |

VIBPHBSYUMOHKX-UYBBVQPVSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12386629.png)

![2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-[[(2R)-1-hydroxypropan-2-yl]sulfonylamino]benzamide](/img/structure/B12386693.png)

![N-[(2S,3R,4S,5R,6R)-2-[2-(4-fluorophenyl)-3-(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12386703.png)